molecular formula C13H10BrF B14411601 3-(Bromomethyl)-4-fluoro-1,1'-biphenyl CAS No. 83169-78-2

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Cat. No.: B14411601
CAS No.: 83169-78-2
M. Wt: 265.12 g/mol
InChI Key: GPKIBDKZOKRKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group and a fluoro substituent on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method is the bromination of 4-fluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of 4-fluoro-1,1’-biphenyl-3-carboxylic acid or 4-fluoro-1,1’-biphenyl-3-carbaldehyde.

    Reduction: Formation of 4-fluoro-1,1’-biphenyl-3-methyl.

Scientific Research Applications

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of advanced materials, including liquid crystals and polymers.

    Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.

    Chemical Biology: Employed in the study of molecular interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The fluoro substituent can influence the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluoro substituents, which provide a balance of reactivity and electronic properties. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

83169-78-2

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

2-(bromomethyl)-1-fluoro-4-phenylbenzene

InChI

InChI=1S/C13H10BrF/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

GPKIBDKZOKRKTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.